molecular formula C37H62O16 B13417514 [(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate

Cat. No.: B13417514
M. Wt: 762.9 g/mol
InChI Key: YWVWKSUBDMMJOF-PEIOGKDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate is a complex organic compound characterized by multiple chiral centers and ester functional groups. This compound is notable for its intricate structure, which includes several hydroxymethyl and 3-methylbutanoyloxy groups attached to oxane and oxolane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate typically involves multi-step organic synthesis. The process starts with the preparation of the oxane and oxolane ring systems, followed by the introduction of hydroxymethyl and 3-methylbutanoyloxy groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to handle the complex multi-step reactions. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while reduction of the ester groups would produce alcohols.

Scientific Research Applications

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: The compound can be used to investigate the interactions of complex molecules with biological systems.

    Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways would depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate can be compared with other similar compounds, such as:

  • [(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] acetate
  • [(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] propanoate

These compounds share similar structural features but differ in the specific ester groups attached to the oxane and oxolane rings. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C37H62O16

Molecular Weight

762.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C37H62O16/c1-19(2)11-26(41)47-31-24(16-38)46-36(34(50-29(44)14-22(7)8)33(31)49-28(43)13-21(5)6)53-37(18-40)35(51-30(45)15-23(9)10)32(25(17-39)52-37)48-27(42)12-20(3)4/h19-25,31-36,38-40H,11-18H2,1-10H3/t24-,25-,31-,32-,33+,34-,35+,36-,37+/m1/s1

InChI Key

YWVWKSUBDMMJOF-PEIOGKDGSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)CC(C)C)OC(=O)CC(C)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)OC(=O)CC(C)C)CO)CO

Canonical SMILES

CC(C)CC(=O)OC1C(OC(C(C1OC(=O)CC(C)C)OC(=O)CC(C)C)OC2(C(C(C(O2)CO)OC(=O)CC(C)C)OC(=O)CC(C)C)CO)CO

Origin of Product

United States

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